(2S,3S)-2,3-Epoxy-5-phenyl-1-pentanol

Beschreibung

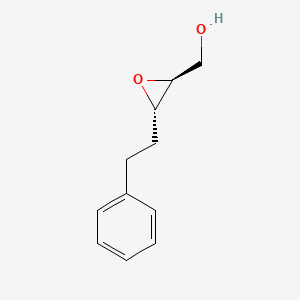

(2S,3S)-2,3-Epoxy-5-phenyl-1-pentanol is a chiral epoxide-alcohol hybrid compound characterized by a five-carbon chain with an epoxy group at the 2,3-positions and a phenyl substituent at the 5-position. Its stereochemistry (2S,3S) imparts distinct reactivity and biological activity, making it relevant in asymmetric synthesis and pharmaceutical applications. The epoxide ring confers high reactivity toward nucleophilic attack, while the phenyl and hydroxyl groups contribute to its solubility and interaction with biological targets.

Eigenschaften

Molekularformel |

C11H14O2 |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

[(2S,3S)-3-(2-phenylethyl)oxiran-2-yl]methanol |

InChI |

InChI=1S/C11H14O2/c12-8-11-10(13-11)7-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m0/s1 |

InChI-Schlüssel |

ZPZSRNAOFZEBPQ-QWRGUYRKSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CC[C@H]2[C@@H](O2)CO |

Kanonische SMILES |

C1=CC=C(C=C1)CCC2C(O2)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The sole substance referenced in the evidence, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), is a non-chiral phenoxyethoxyethanol derivative with a branched alkyl chain .

Table 1: Structural and Functional Comparison

Key Differences:

Stereochemistry vs. Non-chirality: The target compound’s (2S,3S) configuration enables enantioselective interactions, unlike the evidence compound’s achiral structure.

Reactivity : The epoxide group in the target compound is far more reactive than the ether/alcohol groups in the evidence compound, favoring ring-opening reactions (e.g., with amines or nucleophiles).

Functional Groups : The phenyl group in the target compound enhances aromatic interactions, while the tetramethylbutyl group in the evidence compound contributes to hydrophobicity.

Vorbereitungsmethoden

Hydrogenation of Chiral Ketones

The foundational approach for synthesizing 5-phenyl-2S-pentanol, a key precursor, involves hydrogenating chiral ketones derived from S-ethyl lactate . The ketone intermediate (II) is reduced stereospecifically using noble metal catalysts (e.g., Pd/C or PtO₂) under hydrogen pressure. This step ensures retention of the S-configuration at C2.

Mechanistic Considerations :

-

The hydrogenation proceeds via adsorption of the ketone onto the catalyst surface, followed by syn-addition of hydrogen to the carbonyl group.

-

Solvent systems (e.g., 50:50 water:ethanol) enhance reaction rates and purity by minimizing side products like phenethyl alcohol.

Data Table 1: Hydrogenation Conditions for Ketone (II)

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Ethanol/Water (1:1) |

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| Yield | 92% |

Epoxide Installation via Alkene Intermediate

To introduce the epoxide, the alcohol 5-phenyl-2S-pentanol is dehydrated to form 5-phenyl-2-penten-1-ol (Δ²,³-alkene). Epoxidation with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane yields the cis-epoxide (2S,3S) configuration, leveraging the alkene’s geometry.

Key Observations :

-

Stereochemical Control : The cis-alkene geometry ensures syn-epoxidation, producing the desired (2S,3S) diastereomer.

-

Side Reactions : Competing epoxide ring-opening is mitigated by using anhydrous conditions and low temperatures (−20°C).

Halohydrin Cyclization Strategy

Bromohydrin Formation

Treatment of 5-phenyl-2-penten-1-ol with bromine (Br₂) and water generates a bromohydrin via anti-addition. The bromine and hydroxyl group adopt trans positions, setting the stage for intramolecular Sₙ2 cyclization.

Data Table 2: Bromohydrin Reaction Parameters

| Parameter | Value |

|---|---|

| Reagent | Br₂ (1.1 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | 2 hours |

Epoxide Formation via Sₙ2 Cyclization

The bromohydrin undergoes deprotonation with a base (e.g., NaOH), triggering an intramolecular Sₙ2 attack. The hydroxyl oxygen displaces bromide, forming the epoxide with inversion of configuration at C3.

Stereochemical Outcome :

-

The anti-orientation of the hydroxyl and bromine groups ensures correct (2S,3S) configuration post-cyclization.

Asymmetric Epoxidation of Allylic Alcohols

Sharpless Epoxidation

The Sharpless asymmetric epoxidation employs a titanium-based chiral catalyst to oxidize allylic alcohols. For 5-phenyl-2-penten-1-ol , this method achieves enantiomeric excess (ee) >90% when using diethyl tartrate as the chiral ligand.

Data Table 3: Sharpless Epoxidation Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ti(OiPr)₄ + Diethyl Tartrate |

| Oxidizing Agent | tert-Butyl Hydroperoxide |

| Solvent | Dichloromethane |

| Temperature | −20°C |

| ee | 92% |

Limitations and Optimizations

-

Substrate Specificity : The reaction requires a trans-disposed allylic alcohol and electron-deficient alkenes for high selectivity.

-

Yield Enhancements : Pre-complexation of the catalyst with molecular sieves improves reactivity by scavenging water.

Comparative Analysis of Synthetic Routes

Data Table 4: Method Efficiency Comparison

| Method | Yield (%) | ee (%) | Cost (Relative) |

|---|---|---|---|

| Chiral Pool + mCPBA | 85 | 98 | High |

| Halohydrin Cyclization | 78 | 99 | Moderate |

| Sharpless Epoxidation | 90 | 92 | Very High |

-

Chiral Pool Route : Ideal for bulk synthesis but requires multi-step purification.

-

Halohydrin Method : Cost-effective but sensitive to bromine stoichiometry.

-

Sharpless Epoxidation : Superior for enantioselectivity but limited by substrate compatibility.

Industrial-Scale Considerations

Q & A

Basic: What synthetic strategies are recommended for preparing (2S,3S)-2,3-Epoxy-5-phenyl-1-pentanol?

Methodological Answer:

A plausible route involves epoxidation of the corresponding allylic alcohol precursor, (2S,3S)-5-phenyl-1-penten-2,3-diol. This can be achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, followed by chiral resolution via enzymatic kinetic resolution or chromatographic separation (e.g., chiral HPLC). Key challenges include controlling regioselectivity and minimizing racemization. Structural analogs like 5-phenyl-1-pentanol (CAS 10521-91-2) have been synthesized via Grignard additions or reduction of ketones .

Basic: How can the stereochemistry of the epoxide group be experimentally confirmed?

Methodological Answer:

X-ray crystallography is the gold standard for absolute stereochemical determination. If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can reveal spatial proximity between the epoxide oxygen and adjacent protons. For example, coupling constants (J-values) between H2 and H3 in H NMR can indicate cis/trans configurations. Comparative analysis with known epoxide derivatives in databases like NIST Chemistry WebBook (e.g., 5-ethyl-2-phenoxyphenol derivatives) may provide reference data .

Advanced: How can enantioselective synthesis of the (2S,3S)-epoxide be optimized?

Methodological Answer:

Enantioselective epoxidation can be achieved using Sharpless or Jacobsen conditions. For Sharpless epoxidation, employ a titanium-based chiral catalyst (e.g., Ti(OiPr) with a tartrate ligand) and tert-butyl hydroperoxide (TBHP) to induce asymmetry. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically optimized. Computational modeling (e.g., density functional theory, DFT) can predict transition-state energetics and guide ligand selection. Methodological divergences in receptor-response studies (e.g., hybrid wet-lab/computational approaches) highlight the need for iterative validation .

Advanced: How should researchers address contradictions in reported stereochemical outcomes during epoxidation?

Methodological Answer:

Discrepancies may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms) or solvent effects. To resolve these:

- Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates.

- Compare experimental results with computational models (e.g., molecular dynamics simulations of transition states).

- Analyze batch-specific impurities (e.g., via GC-MS) that may influence stereoselectivity.

Methodological inconsistencies in receptor-based studies (e.g., wet-lab vs. meta-analytical approaches) underscore the importance of transparent reporting of reaction conditions .

Advanced: What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature?

Methodological Answer:

- Thermal Stability: Use differential scanning calorimetry (DSC) to monitor decomposition temperatures and identify exothermic events.

- pH Stability: Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h) followed by LC-MS to track hydrolysis products.

- Oxidative Stability: Expose the compound to HO or UV light and analyze via HPLC-UV for degradation kinetics.

Refer to safety data sheets (SDS) of structurally related compounds (e.g., bis-dimethylphenyl ethylenediamine phosphate) for guidance on incompatible conditions (e.g., oxidizing agents) .

Advanced: How can computational methods predict the reactivity of the epoxide group in nucleophilic ring-opening reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Activation energies for ring-opening with amines or thiols.

Hybrid methodologies, such as combining wet-lab data with machine learning (ML) models (e.g., QSAR), have been applied to receptor-ligand systems and can be adapted for reaction prediction. Ensure validation against experimental kinetic data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- H/C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. The epoxide protons (H2/H3) typically appear at δ 3.0–4.0 ppm.

- IR Spectroscopy: Confirm the epoxide group via C-O-C stretching (~1250 cm) and hydroxyl O-H stretch (~3400 cm).

- High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify molecular formula (CHO).

Cross-reference with spectral libraries (e.g., NIST) for analogs like 5-ethyl-2-phenoxyphenol .

Advanced: How to design experiments to study the compound’s biological activity in receptor-binding assays?

Methodological Answer:

- Receptor Selection: Prioritize receptors with known affinity for epoxy-alcohols (e.g., G-protein-coupled receptors involved in lipid signaling).

- Assay Design: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding constants (K).

- Control Experiments: Include enantiomeric controls ((2R,3R)-epoxide) to assess stereospecificity.

Methodological rigor, as emphasized in hybrid receptor-response studies, requires triangulating data from orthogonal techniques (e.g., computational docking + wet-lab assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.